2-Nitrobiphenyl
Overview
Description
2-Nitrobiphenyl, also known as 1,1’-Biphenyl, 2-nitro-, is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenyl where a nitro group is attached to the second position of the biphenyl structure. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and other industrial chemicals .
Mechanism of Action
Target of Action
The primary target of 2-Nitrobiphenyl is the aromatic ring in organic compounds . The compound acts on the aromatic ring through a process known as nitration, which involves the addition of a nitro group (NO2) to the aromatic ring .
Mode of Action
This compound interacts with its target through a process called nitration . In the nitration reaction of biphenyl with nitric acid, this compound is the predominant product . The nitration is directed to ortho and para positions, but the ortho position is more preferred . This preference is due to the fact that the ortho attack produces one more contribution: the proton on the temporarily saturated C-2 can overlap with the pi electron ring on the second phenyl group, effectively becoming part of that aromatic ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the nitration pathway . Once a nitro group is added to one ring, that ring is deactivated directly and the other is also deactivated by conjugation . Further nitration becomes more difficult .
Pharmacokinetics
The molecular weight of this compound is 1992054 , which could influence its absorption and distribution in the body
Result of Action
The molecular effect of this compound’s action is the addition of a nitro group to the aromatic ring, resulting in the formation of a nitro-aromatic compound . This can lead to changes in the compound’s chemical properties, including its reactivity and stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitric acid is necessary for the nitration process . Additionally, the temperature and pressure conditions can affect the rate and extent of the nitration reaction
Biochemical Analysis
Biochemical Properties
Like other nitroaromatic compounds, it is likely to undergo metabolic reduction involving at least three sequential steps: reduction of the nitro group to the corresponding nitroso-aromatic compound, further reduction to the N-hydroxyamino aromatic compound, and final reduction to the amino-aromatic compound .
Cellular Effects
Many nitro-aromatic compounds are known to show mutagenic and carcinogenic properties, posing a potential human health risk . In animal models, toxic effects such as behavioral changes, respiratory distress, and weight loss have been observed .
Molecular Mechanism
The ortho attack produces one more contribution: the proton on the temporarily saturated C-2 can overlap with the pi electron ring on the second phenyl group, effectively becoming part of that aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobiphenyl can be synthesized through several methods. One common method involves the nitration of biphenyl using a mixture of nitric acid and sulfuric acid. This process yields a mixture of nitrobiphenyl isomers, including this compound . Another method involves the Ullmann reaction, where 2-nitrobenzene diazonium fluoroborate reacts with chlorobenzene in the presence of copper powder as a catalyst under nitrogen protection .
Industrial Production Methods: In industrial settings, the nitration process using 95% nitric acid instead of the classical nitric acid-sulfuric acid system is preferred due to its higher yield and reduced environmental impact. The use of zeolites as catalysts in this process has shown promising results, with a good yield of 78.42% for this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products:
Reduction: 2-Aminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used
Scientific Research Applications
2-Nitrobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, fragrances, and other organic compounds.
Biology: It serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for various medicinal compounds.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2-Nitrobiphenyl can be compared with other nitroaromatic compounds such as:
4-Nitrobiphenyl: Similar in structure but with the nitro group at the fourth position, leading to different reactivity and applications.
2-Nitronaphthalene: Another nitroaromatic compound with a different aromatic system, used in similar applications but with distinct properties.
2-Nitroanisole: A nitroaromatic compound with a methoxy group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its reactivity and the types of reactions it undergoes. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Properties
IUPAC Name |
1-nitro-2-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJKKXRJMXIKSR-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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DSSTOX Substance ID |
DTXSID9025746 | |
Record name | 2-Nitro-1,1'-biphenyl | |
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Molecular Weight |
199.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Gold to tan crystals or brown solid. (NTP, 1992), Solid with a sweetish odor; mp = 36.7 deg C; [Merck Index] Gold to tan or brown solid; [CAMEO] Light yellow solid; mp = 36-38 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Record name | 2-Nitrobiphenyl | |
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Boiling Point |
608 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Flash Point |
290 °F (NTP, 1992) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Density |
1.203 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Vapor Density |
5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Vapor Pressure |
2 mmHg at 284 °F (NTP, 1992) | |
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CAS No. |
86-00-0 | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Record name | 2-Nitrobiphenyl | |
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Record name | o-Nitrobiphenyl | |
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Record name | 2-Nitro-1,1'-biphenyl | |
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Record name | O-NITROBIPHENYL | |
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Melting Point |
97 to 100 °F (NTP, 1992) | |
Record name | 2-NITRO-1,1'-BIPHENYL | |
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Retrosynthesis Analysis
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